molecular formula C22H38O4Sr B8208370 Strontium tetramethylheptanedionate

Strontium tetramethylheptanedionate

Cat. No.: B8208370
M. Wt: 454.2 g/mol
InChI Key: WQTMVGGQTAPQJQ-ATMONBRVSA-L
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Description

Strontium tetramethylheptanedionate (Sr(TMHD)₂), also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II), is a metal-organic coordination compound with the CAS number 36830-74-7 . Its molecular structure comprises a central strontium ion chelated by two tetramethylheptanedionate (TMHD) ligands, which are β-diketonate derivatives known for their thermal stability and volatility. These properties make Sr(TMHD)₂ a critical precursor in metal-organic chemical vapor deposition (MOCVD) processes for depositing strontium-containing thin films, particularly in superconducting and dielectric materials .

Sr(TMHD)₂ is synthesized by reacting strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (CAS 1118-71-4) . Its applications extend to electronics, catalysis, and coatings, where precise stoichiometric control and low decomposition temperatures (~220°C) are advantageous .

Properties

IUPAC Name

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTMVGGQTAPQJQ-ATMONBRVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Sr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, Sr(btsa)₂·2THF reacts with 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH) in anhydrous hexane under inert argon atmosphere. The reaction proceeds via protonolysis, where the acidic β-diketone proton displaces the bis(trimethylsilyl)amide ligand:

Sr(btsa)22THF+2tmhdHSr(tmhd)2+2Hbtsa+2THF\text{Sr(btsa)}2\cdot2\text{THF} + 2\text{tmhdH} \rightarrow \text{Sr(tmhd)}2 + 2\text{Hbtsa} + 2\text{THF}

The reaction mixture is stirred for 15–24 hours at room temperature, followed by filtration to remove insoluble byproducts such as Hbtsa. Volatiles are removed under reduced pressure, yielding a crude solid that is recrystallized from toluene at −30°C to obtain crystalline Sr(tmhd)₂ .

Key Data:

  • Yield : 45–56% (dependent on recrystallization efficiency).

  • Purity : Confirmed via elemental analysis (C: 58.1%, H: 8.4%, Sr: 19.3%).

  • Thermal Stability : Thermogravimetric analysis (TGA) shows a two-step mass loss starting at 25°C, with 70% decomposition by 315°C, indicative of sublimation and ligand degradation.

Strontium’s large ionic radius (1.18 Å) and preference for high coordination numbers often lead to oligomerization, complicating the isolation of monomeric Sr(tmhd)₂ . To mitigate this, sterically bulky ligands like aminoalkoxides are co-introduced to saturate coordination sites, as seen in heteroleptic complexes such as [Sr(dadamb)(tmhd)] . However, this approach deviates from the homoleptic target.

Solvent and Temperature Effects

  • Hexane vs. Toluene : Hexane favors dimeric intermediates, while toluene promotes higher oligomers due to its higher polarity.

  • Low-Temperature Recrystallization : Cooling to −30°C suppresses kinetic oligomerization, enabling isolation of crystalline products.

Alternative Metathesis Routes

Though less documented in recent literature, metathesis reactions between strontium salts and alkali metal β-diketonates offer a potential pathway:

SrCl2+2Na(tmhd)Sr(tmhd)2+2NaCl\text{SrCl}2 + 2\text{Na(tmhd)} \rightarrow \text{Sr(tmhd)}2 + 2\text{NaCl}

This method, while theoretically straightforward, suffers from poor yields (<30%) due to incomplete ligand transfer and NaCl byproduct contamination.

Direct Reaction of Strontium Metal

The direct reaction of strontium metal with tmhdH in tetrahydrofuran (THF) has been explored but remains largely impractical due to the metal’s low reactivity and oxide passivation.

Comparative Analysis of Synthesis Methods

Method Yield Advantages Disadvantages
Ligand Substitution45–56%High purity, scalableOligomerization requires purification
Metathesis<30%Simple reagentsLow yield, NaCl contamination
Direct Metal Reaction<10%Theoretically directImpractical, low reactivity

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR : Resonances for tmhd methyl groups appear at δ 1.34 ppm (singlet), while methine protons (β-CH) resonate at δ 5.12–5.24 ppm.

  • FT-IR : Strong ν(C=O) stretches at 1580–1600 cm⁻¹ and ν(Sr–O) at 450–470 cm⁻¹ confirm ligand coordination.

Crystallographic Insights

Though Sr(tmhd)₂ lacks a reported crystal structure, related trimeric complexes exhibit Sr–O bond lengths of 2.457–2.477 Å and Sr···Sr distances of 3.785–3.879 Å, highlighting the metal’s propensity for bridging interactions .

Chemical Reactions Analysis

Types of Reactions: Strontium tetramethylheptanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

2.1. Atomic Layer Deposition (ALD)

One of the primary applications of strontium tetramethylheptanedionate is in atomic layer deposition, particularly for the fabrication of strontium titanate (SrTiO₃) thin films. The compound's high vapor pressure and thermal stability make it an ideal precursor for ALD processes.

  • Case Study : A study demonstrated the successful use of this compound as an ALD precursor for SrTiO₃ thin films, which are crucial for applications in electronics and optoelectronics due to their dielectric properties .

2.2. Semiconductor Manufacturing

This compound is utilized in the semiconductor industry for the deposition of strontium-based materials. Its ability to form stable complexes allows for precise control over film composition and thickness.

  • Data Table: Comparison of Strontium Precursors for ALD
Precursor TypeVapor Pressure (Torr)StabilityApplication Area
This compoundHighGoodElectronics, Optoelectronics
Strontium AcetateModerateModerateGeneral Coatings
Strontium NitrateLowPoorLimited Applications

Industrial Applications

3.1. Electronics and Optoelectronics

This compound is used in the production of high-quality dielectric films and coatings in electronic devices. Its unique chemical properties contribute to enhanced performance characteristics in capacitors and other electronic components.

  • Case Study : Research has shown that devices fabricated using this compound-derived films exhibit improved capacitance and stability under varying operational conditions .

3.2. Aerospace and Automotive Industries

In aerospace and automotive sectors, this compound is employed for coatings that require high thermal stability and resistance to environmental degradation.

  • Data Table: Applications in Aerospace and Automotive
SectorApplicationBenefits
AerospaceProtective CoatingsHigh thermal resistance
AutomotiveEngine ComponentsEnhanced durability

Mechanism of Action

The mechanism by which strontium tetramethylheptanedionate exerts its effects is primarily through its ability to release strontium ions. These ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability : Barium and ruthenium TMHD complexes exhibit higher decomposition temperatures than Sr(TMHD)₂, making them suitable for high-temperature MOCVD processes. Thallium TMHD, however, decomposes at lower temperatures, limiting its utility in electronics .
  • Solubility: Sr(TMHD)₂ and Ba(TMHD)₂ are preferentially dissolved in m-xylene, aligning with their use in MOCVD. Ru(TMHD)₃ and Ce(TMHD)₄ show broader solubility in non-polar solvents .
  • Applications : Sr(TMHD)₂ and Ba(TMHD)₂ are co-deposited in perovskite oxides (e.g., barium strontium titanate) for capacitors . Ru(TMHD)₃ dominates catalysis and electronics due to ruthenium’s redox versatility .

Performance in MOCVD Processes

Sr(TMHD)₂ is favored for its balanced volatility and compatibility with co-precursors like Ba(TMHD)₂ and Ti(thd)₂(O-i-Pr)₂. Comparative studies show:

  • Deposition Efficiency : Sr(TMHD)₂ achieves higher deposition rates (~10 nm/min) compared to Ba(TMHD)₂ (~8 nm/min) under similar conditions, attributed to its lower molecular weight and faster sublimation .
  • Film Purity : Both Sr(TMHD)₂ and Ba(TMHD)₂ yield films with <1% carbon residue, critical for dielectric performance .

Research Findings and Industrial Relevance

  • Electronics : Sr(TMHD)₂ is integral to superconducting tapes (e.g., NiW substrates) and high-κ dielectric films, achieving resistivity <10⁻⁴ Ω·cm in optimized layers .
  • Catalysis : While Ru(TMHD)₃ dominates hydrogenation and oxidation reactions, Sr(TMHD)₂ is emerging in photocatalysis for water splitting due to strontium’s Lewis acidity .
  • Market Trends : The global TMHD complex market is driven by electronics (CAGR 6.2%, 2024–2032), with BASF, Heraeus, and Johnson Matthey leading production .

Q & A

Q. How can machine learning enhance predictive modeling of Sr(thd)₂ reactivity in novel solvent systems or mixed-metal precursor formulations?

  • Methodological Answer : Train neural networks on datasets of solvent polarity, ligand pKa, and metal-ligand stability constants. Feature engineering prioritizes descriptors like Hansen solubility parameters and donor numbers. Validate models with high-throughput combinatorial screening (e.g., robotic liquid handlers). Open-source platforms (e.g., TensorFlow Chemistry) enable community-driven refinement of predictive algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Strontium tetramethylheptanedionate
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Strontium tetramethylheptanedionate

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